molecular formula C7H10FNO2 B13015685 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B13015685
M. Wt: 159.16 g/mol
InChI Key: WHYWSVCITOXRSF-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a synthetic compound characterized by the presence of a fluorinated bicyclo[1.1.1]pentane ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluorobicyclo[111]pentan-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors One common approach involves the fluorination of a bicyclo[11The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated bicyclo[1.1.1]pentane ring enhances its binding affinity and selectivity, leading to modulation of biological pathways. This compound can inhibit enzyme activity or alter receptor signaling, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid
  • 2-(3-Fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid distinguishes it from similar compounds. This fluorination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10FNO2

Molecular Weight

159.16 g/mol

IUPAC Name

2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)

InChI Key

WHYWSVCITOXRSF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)F)C(C(=O)O)N

Origin of Product

United States

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